molecular formula C8H12N2O2S B12928753 5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one CAS No. 88593-94-6

5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one

Cat. No.: B12928753
CAS No.: 88593-94-6
M. Wt: 200.26 g/mol
InChI Key: YCBXZHLHPHPGDJ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-(methylthio)ethyl)pyrimidin-4(1H)-one is a chemical compound with the molecular formula C8H12N2O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2-(methylthio)ethyl)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-methylthiopyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at a temperature of around 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger quantities of reagents and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(2-(methylthio)ethyl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

5-Methoxy-2-(2-(methylthio)ethyl)pyrimidin-4(1H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(2-(methylthio)ethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-(methylthio)pyrimidin-4-ol: A structurally similar compound with a hydroxyl group instead of an ethyl group.

    2-Methylthio-4-pyrimidinol: Another related compound with a similar core structure but different substituents.

Uniqueness

5-Methoxy-2-(2-(methylthio)ethyl)pyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88593-94-6

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

5-methoxy-2-(2-methylsulfanylethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O2S/c1-12-6-5-9-7(3-4-13-2)10-8(6)11/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

YCBXZHLHPHPGDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(NC1=O)CCSC

Origin of Product

United States

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